4-[(anilinocarbonyl)amino]benzamide
Description
Properties
IUPAC Name |
4-(phenylcarbamoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-13(18)10-6-8-12(9-7-10)17-14(19)16-11-4-2-1-3-5-11/h1-9H,(H2,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKAKMFDLPMECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Aniline Ring
The substitution pattern on the aniline ring significantly influences biological activity. For example:
- N-(Anilinocarbonothioyl)benzamide derivatives (e.g., A8 and H10) with 4-hydroxyphenyl or 4-methoxyphenyl groups demonstrated 86.6–87.7% inhibition in antioxidant assays, outperforming unsubstituted analogues. Electron-donating groups (e.g., -OCH₃, -OH) enhance radical scavenging by stabilizing reactive intermediates .
- In contrast, 4-amino-N-isopropylbenzamide (CAS: 774-67-4) features a bulky isopropyl group on the benzamide nitrogen, which may improve lipophilicity and membrane permeability, though its biological targets remain unspecified .
Table 1: Impact of Aniline Substituents on Activity
Core Aromatic System Modifications
Replacing the benzene core with larger aromatic systems alters binding affinity and selectivity:
- 4-(Benzamido)naphthalene derivatives (e.g., compound 28) were synthesized as transglutaminase inhibitors.
- 4-Anilino-quinoline scaffolds (e.g., 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine) incorporate a quinoline heterocycle, enhancing DNA intercalation or kinase inhibition. This highlights the versatility of benzamide-aniline hybrids in targeting diverse biological pathways .
Functional Group Variations: Benzamide vs. Sulfonamide
- Benzamide derivatives (e.g., 4-[(anilinocarbonyl)amino]benzamide) prioritize hydrogen-bonding interactions via the amide and urea linkages.
- Sulfonamide analogues (e.g., N4-acetylsulfamethazine) replace the amide with a sulfonamide group, shifting activity toward antibacterial targets (e.g., dihydropteroate synthase inhibition). Sulfonamides generally exhibit broader antimicrobial spectra but may face higher resistance profiles compared to benzamides .
Hybrid and Peptide-Linked Derivatives
Compounds like N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide () integrate benzamide with amino acid residues, enabling peptide-like interactions with proteases or G-protein-coupled receptors. Such hybrids balance rigidity and flexibility, optimizing pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(anilinocarbonyl)amino]benzamide and its derivatives?
- Methodology : Synthesis typically involves multi-step condensation reactions. For example, derivatives can be prepared via:
Core benzamide formation : Reacting 4-aminobenzoic acid with aniline derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt).
Substituent introduction : Functionalizing the aniline or benzamide moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via -/-NMR and FT-IR. Reaction intermediates should be monitored using TLC with UV visualization .
Q. How should researchers characterize the compound’s purity, stability, and thermal behavior?
- Thermal Analysis : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions. For example, derivatives with nitro groups exhibit higher thermal stability (TGA decomposition >250°C) .
- Spectroscopic Validation : UV-Vis spectroscopy (λmax ~280–320 nm) can monitor electronic transitions linked to aromatic and carbonyl groups. Stability under ambient conditions should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at varying concentrations (1–100 µM). IC50 values should be calculated using nonlinear regression.
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with cisplatin as a positive control. Ensure replicates (n ≥ 3) to account for variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Engineering : Replace the chloro group (e.g., in N-(4-chlorophenyl) analogs) with methoxy or trifluoromethyl groups to enhance lipophilicity and target binding. For example, methoxy-substituted derivatives show improved IC50 values in kinase inhibition due to π-π stacking .
- Quantitative SAR (QSAR) : Use computational tools (e.g., MOE, Schrödinger) to correlate logP, polar surface area, and Hammett constants with activity. Validate models via leave-one-out cross-validation (R<sup>2</sup> >0.8) .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular Docking : Employ Glide XP (Schrödinger) with extra-precision scoring to model ligand-receptor interactions. Key parameters include hydrophobic enclosure scoring and hydrogen-bond networks (e.g., quinazoline derivatives binding to kinase ATP pockets) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Monitor root-mean-square deviation (RMSD) <2.0 Å for ligand-protein complexes .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Compare protocols for ATP concentration (e.g., 10 µM vs. 100 µM) or incubation time (1 hr vs. 24 hr). For example, longer incubation may increase false positives due to off-target effects.
- Structural Analog Analysis : Cross-reference data with structurally similar compounds (e.g., 4-methyl vs. 4-chloro analogs) to identify substituent-specific trends. Discrepancies may arise from differences in cell permeability or metabolic stability .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Optimization Steps :
Catalyst Screening : Test Pd(OAc)2 vs. PdCl2(PPh3)2 for Suzuki-Miyaura coupling to improve yield (>70%).
Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥99% purity.
- Scale-Up Risks : Monitor exothermic reactions (e.g., acylations) via in situ IR to prevent byproduct formation .
Q. How can in vitro findings be translated to in vivo efficacy?
- Pharmacokinetic Profiling : Assess oral bioavailability in rodent models (Cmax, Tmax, AUC) and plasma protein binding (equilibrium dialysis). Derivatives with logD ~2–3 often exhibit balanced absorption and clearance.
- Toxicology : Conduct acute toxicity studies (OECD 423) to determine LD50. Monitor hepatotoxicity via ALT/AST levels post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
